The synthesis of 1,2,3,4-Tetrahydro-3-oxo-2-quinoxalineacetic acid typically involves several methods:
Common Synthetic Routes:
Technical Parameters:
The molecular structure of 1,2,3,4-Tetrahydro-3-oxo-2-quinoxalineacetic acid features a quinoxaline ring fused with a tetrahydro moiety and an acetic acid functional group.
Structural Characteristics:
Data Analysis:
1,2,3,4-Tetrahydro-3-oxo-2-quinoxalineacetic acid is involved in various chemical reactions:
Types of Reactions:
Common Reagents:
Conditions:
Reactions are generally conducted under controlled temperature conditions with specific solvents tailored to enhance yields .
The mechanism of action for 1,2,3,4-Tetrahydro-3-oxo-2-quinoxalineacetic acid involves its interaction with various biological targets:
Biological Interactions:
Research Findings:
Studies have indicated that derivatives of this compound exhibit antiproliferative activity against cancer cell lines by inhibiting tubulin polymerization and inducing apoptosis . The exact molecular targets are still under investigation but suggest a complex interplay within cellular mechanisms.
The physical and chemical properties of 1,2,3,4-Tetrahydro-3-oxo-2-quinoxalineacetic acid are crucial for its applications:
Key Properties:
Analytical Techniques:
Properties are often characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm structure and purity .
1,2,3,4-Tetrahydro-3-oxo-2-quinoxalineacetic acid has several scientific applications:
Research Applications:
Industrial Applications:
Used in developing new materials and specialty chemicals due to its unique structural properties that confer specific reactivity patterns .
Quinoxaline derivatives, characterized by a bicyclic structure comprising benzene fused with a pyrazine ring, represent a privileged scaffold in medicinal chemistry. This heterocyclic system enables versatile interactions with biological targets through hydrogen bonding, π-π stacking, and hydrophobic effects. The structural plasticity permits extensive modifications at multiple positions (C2, C3, N4, C6, and C7), facilitating the optimization of pharmacokinetic and pharmacodynamic properties. Quinoxaline-based compounds exhibit a broad spectrum of pharmacological activities, prominently including anticancer effects through mechanisms such as DNA intercalation and topoisomerase inhibition [1].
The pharmacophore's significance is exemplified by natural antibiotics like echinomycin and triostin A, which function as bisintercalators by inserting quinoxaline units adjacent to CG base pairs in DNA. Synthetic modifications of these natural products have yielded novel agents with enhanced target specificity and reduced toxicity. Beyond antimicrobial applications, quinoxaline derivatives demonstrate potent activity against viral infections, inflammation, and metabolic disorders. Their utility extends to agrochemicals and materials science, underscoring the scaffold's multifunctionality [1].
1,2,3,4-Tetrahydro-3-oxo-2-quinoxalineacetic acid (CAS 136584-14-0) is a structurally refined quinoxaline derivative featuring a partially saturated ring system, a ketone at C3, and an acetic acid side chain at N2. This modification enhances the compound's conformational flexibility while introducing hydrogen-bonding capabilities critical for target engagement. The molecular formula is C10H10N2O3, with a molecular weight of 206.2 g/mol [3]. The compound typically presents as an off-white solid requiring storage at 0–8°C for stability [9].
Table 1: Chemical Identity of 1,2,3,4-Tetrahydro-3-oxo-2-quinoxalineacetic Acid
Property | Value |
---|---|
CAS Number | 136584-14-0 |
Molecular Formula | C10H10N2O3 |
Molecular Weight | 206.20 g/mol |
Synonyms | 2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetic acid |
Purity | ≥99% (HPLC) |
Storage Conditions | 0–8°C |
The acetic acid moiety enables salt formation and prodrug derivatization, while the ketone group offers a site for structural diversification. This compound serves as a strategic intermediate in synthesizing neuroactive agents and anticancer molecules, leveraging the quinoxaline core's innate affinity for central nervous system (CNS) targets and epigenetic modulators [6] [9]. Its structural features facilitate blood-brain barrier penetration, making it valuable for neurological disorder therapeutics [9].
Quinoxaline drug discovery evolved from the serendipitous isolation of natural antibiotics to rational drug design. Key milestones include:
Table 2: Historical Development of Quinoxaline-Based Therapeutics
Timeline | Milestone | Significance |
---|---|---|
1960s | Isolation of echinomycin | First quinoxaline antibiotic with DNA bisintercalation |
1980s | Discovery of quinoxaline schistosomicides | Validated scaffold for antiparasitic applications |
1990s | Synthesis of tetrahydroquinoxaline antivirals | Expanded utility against HIV and hepatitis viruses |
2000s | Development of CETP inhibitors for hypercholesterolemia | Demonstrated cardiovascular applications |
2010–Present | Rational design of tetrahydro derivatives | Improved target specificity and metabolic stability |
The 1980s marked a pivotal shift toward synthetic derivatives, driven by the need to overcome toxicity limitations of early natural compounds. Modern medicinal chemistry leverages structure-based design to optimize tetrahydroquinoxaline analogs for specific targets like histone deacetylases (HDACs) and kinase enzymes. Contemporary research focuses on derivatives like 1,2,3,4-tetrahydro-3-oxo-2-quinoxalineacetic acid to enhance blood-brain barrier permeability and reduce off-target effects [1] [6].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: